molecular formula C7H9F3O3 B2580069 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid CAS No. 2352726-71-5

1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid

Cat. No. B2580069
CAS RN: 2352726-71-5
M. Wt: 198.141
InChI Key: FCKDEHJDKSAYJP-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2352726-71-5 . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid are not explicitly mentioned in the search results. For detailed properties, it is recommended to refer to its Material Safety Data Sheet (MSDS) or contact the supplier directly .

Scientific Research Applications

Synthesis of Trifluoromethyl-substituted Analogues

Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid have been synthesized, demonstrating the potential of these compounds in creating specialized molecules with unique properties. The key synthesis step involves transforming the acid moiety into the trifluoromethyl group, highlighting the method's significance in creating compounds with potential applications in research and development (Radchenko et al., 2009).

Development of PET Tracers for Tumor Delineation

The synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, showcases its application in medical imaging. [18F]FACBC is prepared with high specific activity, demonstrating its role as a PET tracer for tumor delineation. This research underlines the importance of such compounds in enhancing the accuracy and effectiveness of tumor imaging, aiding in the diagnosis and treatment planning of cancer (Shoup & Goodman, 1999).

Synthesis of Stereoisomers for Research Applications

The unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid from a single chiral precursor highlights the versatility of cyclobutane derivatives in research. This approach not only allows for the creation of specific isomers but also facilitates studies on their distinct biological activities, potentially leading to the development of new therapeutic agents or research tools (André et al., 2013).

Discovery from Natural Sources and Structural Analysis

Isolation and structural determination of cyclobutane-based amino acids from natural sources such as Atelia herbert-smithii Pittier (Leguminosae) reveal the existence of these compounds in nature and their potential biological significance. The study of their structures through spectroscopic and X-ray crystallographic methods provides insights into their properties and potential applications in scientific research (Austin et al., 1987).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results. For safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS) or contact the supplier directly .

Future Directions

The future directions or applications of 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid are not mentioned in the search results. As it is used for pharmaceutical testing , it might have potential applications in drug development or medicinal chemistry.

properties

IUPAC Name

1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)4(11)6(5(12)13)2-1-3-6/h4,11H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKDEHJDKSAYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid

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